molecular formula C14H22O3Si B11855004 Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester CAS No. 69404-96-2

Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester

Cat. No.: B11855004
CAS No.: 69404-96-2
M. Wt: 266.41 g/mol
InChI Key: PAJWOPJNPUYXFC-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester is a chemical compound with the molecular formula C13H20O3Si. This compound is a derivative of benzoic acid, where the hydroxyl group is replaced by a tert-butyl dimethylsilyl (TBDMS) group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester typically involves the protection of the hydroxyl group of benzoic acid with a tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds as follows:

    Protection of Hydroxyl Group: Benzoic acid reacts with TBDMS-Cl in the presence of imidazole to form the TBDMS-protected benzoic acid.

    Esterification: The TBDMS-protected benzoic acid is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the oxidation of the methyl ester group to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl group from reacting under various conditions, allowing selective reactions to occur at other functional groups. The ester group can be hydrolyzed under acidic or basic conditions to release the free benzoic acid.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Similar in structure but with additional tert-butyl groups.

    Benzoic acid, methyl ester: Lacks the TBDMS protecting group.

    Benzoic acid, 4-(bromomethyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester: Contains a bromomethyl group instead of a hydroxyl group.

Uniqueness

The uniqueness of benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester lies in its combination of the TBDMS protecting group and the ester functionality, making it highly versatile in organic synthesis and various scientific applications.

Properties

CAS No.

69404-96-2

Molecular Formula

C14H22O3Si

Molecular Weight

266.41 g/mol

IUPAC Name

methyl 2-[tert-butyl(dimethyl)silyl]oxybenzoate

InChI

InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-12-10-8-7-9-11(12)13(15)16-4/h7-10H,1-6H3

InChI Key

PAJWOPJNPUYXFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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